molecular formula C20H18FNO4 B2823283 2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide CAS No. 2097900-38-2

2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide

Cat. No.: B2823283
CAS No.: 2097900-38-2
M. Wt: 355.365
InChI Key: KBZYPUOGPCTEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is a complex organic compound that features a combination of fluorophenoxy, furan, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide typically involves multiple steps:

  • Formation of the Fluorophenoxy Intermediate: : The initial step involves the preparation of the 2-fluorophenoxy intermediate. This can be achieved through the nucleophilic substitution reaction of 2-fluorophenol with an appropriate halide, such as 2-chloroacetyl chloride, under basic conditions.

  • Synthesis of the Furan-2-yl Phenyl Intermediate: : The next step involves the synthesis of the furan-2-yl phenyl intermediate. This can be done via a Suzuki-Miyaura coupling reaction, where a furan-2-yl boronic acid is coupled with a 4-bromophenyl derivative in the presence of a palladium catalyst and a base.

  • Coupling of Intermediates: : The final step involves coupling the two intermediates. The 2-fluorophenoxy intermediate is reacted with the furan-2-yl phenyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, which is susceptible to oxidative cleavage.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Oxidation of the furan ring can lead to the formation of diketones or carboxylic acids.

    Reduction: Reduction of the acetamide group can yield primary or secondary amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, altering the compound’s properties.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorophenoxy and furan groups may facilitate binding to hydrophobic pockets in proteins, while the hydroxyethyl group could form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenoxy)acetamide: Lacks the furan-2-yl phenyl group, which may reduce its biological activity.

    N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide: Lacks the fluorophenoxy group, which may alter its binding affinity and specificity.

Uniqueness

2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is unique due to the combination of fluorophenoxy and furan-2-yl phenyl groups, which may confer enhanced biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c21-16-4-1-2-5-19(16)26-13-20(24)22-12-17(23)14-7-9-15(10-8-14)18-6-3-11-25-18/h1-11,17,23H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZYPUOGPCTEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.